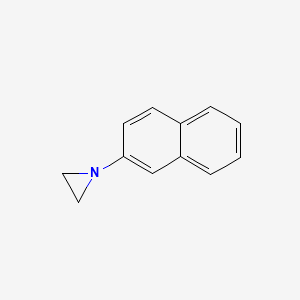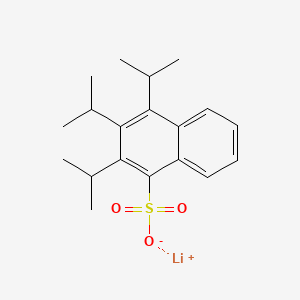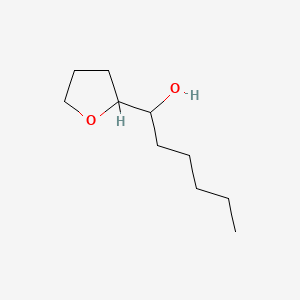![molecular formula C11H15Cl2NOS B13778886 4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride is a chemical compound that features a pyrrolidine ring, a common scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride typically involves the reaction of 3-chlorobenzyl mercaptan with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. Solvent recovery and waste management are also critical aspects of the industrial production process.
化学反応の分析
Types of Reactions
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities.
Chlorophenyl compounds: Compounds containing the chlorophenyl group, such as 3-chlorophenylpiperazine.
Uniqueness
4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride is unique due to the combination of its pyrrolidine ring and chlorophenyl group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H15Cl2NOS |
|---|---|
分子量 |
280.2 g/mol |
IUPAC名 |
4-[(3-chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H14ClNOS.ClH/c12-9-2-1-3-10(4-9)15-7-8-5-13-6-11(8)14;/h1-4,8,11,13-14H,5-7H2;1H |
InChIキー |
PJPGECDALMYCFK-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CN1)O)CSC2=CC(=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
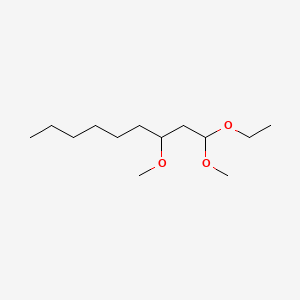
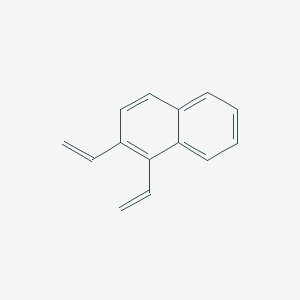
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
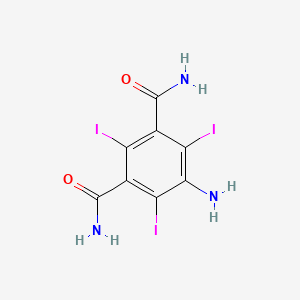
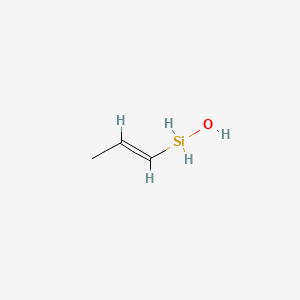
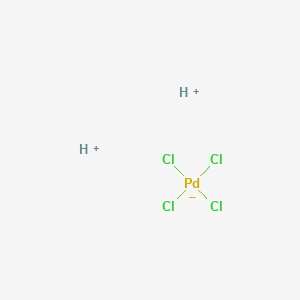

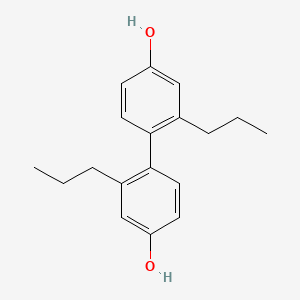
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
